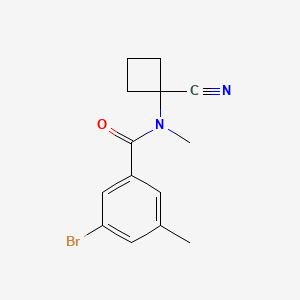
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H23N5O4S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
The compound plays a crucial role in the synthesis of novel chemical entities with potential therapeutic applications. Studies have demonstrated its utility in creating a diverse array of chemical structures, including polyamides, carboxamides, and derivatives with antibacterial and antifungal activities. For example, Hattori and Kinoshita (1979) described the synthesis of polyamides containing various nucleobases, highlighting the versatility of similar compounds in creating polymers with potential biological relevance (Hattori & Kinoshita, 1979).
Biological Evaluation and Potential Therapeutic Applications
Several studies have focused on evaluating the biological activities of compounds synthesized from this chemical, identifying potential antimicrobial, anti-inflammatory, and anticancer properties. Jadhav et al. (2017) synthesized and evaluated a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents, showing moderate to good activities against tested bacterial and fungal strains (Jadhav et al., 2017) Similarly, Aziz‐ur‐Rehman et al. (2017) introduced derivatives that exhibited valuable antibacterial results, further underscoring the compound's significance in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Pharmacological Potency and Evaluation
The pharmacological evaluation of derivatives has revealed promising results in various models, indicating potential applications in treating diseases. For instance, Suresh et al. (2016) synthesized derivatives that showed significant antimicrobial activity, suggesting their potential use as novel antimicrobial agents (Suresh et al., 2016). Additionally, compounds have been investigated for their potential as central nervous system agents, indicating a broad spectrum of possible therapeutic applications beyond antimicrobial activity (Bauer et al., 1976).
Chemical Synthesis and Methodology Advancements
The chemical has also facilitated advancements in synthesis methodologies, contributing to the development of more efficient and selective synthetic routes for pharmaceutical compounds. Cann et al. (2012) described a convergent, stereoselective synthesis of a CGRP receptor inhibitor, demonstrating the compound's role in enabling the synthesis of complex pharmaceutical agents (Cann et al., 2012).
Eigenschaften
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-[(4-sulfamoylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-22-17(24)9-8-16(21-22)23-10-2-3-14(12-23)18(25)20-11-13-4-6-15(7-5-13)28(19,26)27/h4-9,14H,2-3,10-12H2,1H3,(H,20,25)(H2,19,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTAGJFESHGGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

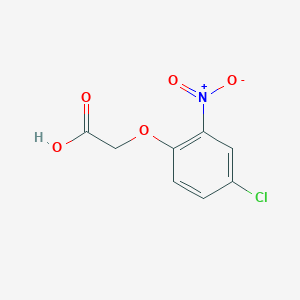
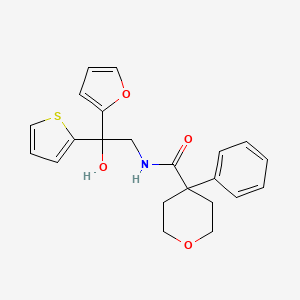
![N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2962115.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone](/img/structure/B2962118.png)
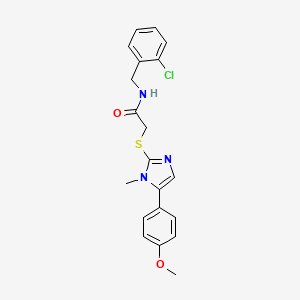

![N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide](/img/structure/B2962124.png)
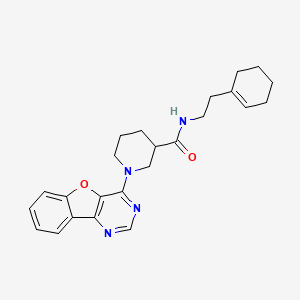

![8-(2,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2962128.png)
![Ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2962130.png)
